molecular formula C5H3ClF3N3S B075431 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione CAS No. 1598-59-0

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

Cat. No.: B075431
CAS No.: 1598-59-0
M. Wt: 229.61 g/mol
InChI Key: JXDFDKSHBPFNSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions are often carried out under controlled conditions to ensure regioselectivity and high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and safety. For example, the synthesis might include nitration and reduction steps, which are critical and hazardous, requiring careful control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary and secondary amines, acetonitrile, and DIPEA as a hydrogen fluoride scavenger . Reactions are typically carried out at low temperatures (e.g., 0°C) to control the reactivity and selectivity of the process.

Major Products Formed

The major products formed from the reactions of this compound include various 4-amino derivatives, which can be isolated in acceptable yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFDKSHBPFNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408620
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-59-0
Record name NSC57025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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